Acetamide, N-[2-(4-nitrophenyl)ethyl]-

Catalog No.
S576393
CAS No.
6270-07-1
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-[2-(4-nitrophenyl)ethyl]-

CAS Number

6270-07-1

Product Name

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

DIRUSBMKFDPKDI-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

N-(2-(4-nitrophenyl)ethyl)acetamide, N-(2-(p-nitrophenyl)ethyl)acetamide, NPEA

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound Acetamide, N-[2-(4-nitrophenyl)ethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1) is a highly stable, crystalline protected amine serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals [1]. By masking the primary amine of phenethylamine with an acetyl group, this compound enables highly regioselective para-nitration and prevents unwanted side reactions during downstream functionalization[2]. Commercially available as a light yellow powder with typical purities exceeding 98.0%, it is widely utilized as a storable precursor for 4-nitrophenethylamine derivatives and as a foundational building block in the industrial production of antiarrhythmic agents like Dofetilide [3].

Generic substitution with unprotected 4-nitrophenethylamine or attempting in-house nitration of raw phenethylamine frequently fails due to severe processability and purity limitations [1]. Direct nitration of unprotected phenethylamine generates intractable mixtures of ortho- and para-isomers alongside oxidative degradation products, requiring prohibitive purification steps . Furthermore, utilizing the unprotected primary amine in complex API synthesis often leads to uncontrolled polyalkylation, whereas the N-acetylated form strictly limits reactivity to allow for chemoselective mono-alkylation or controlled deprotection [2]. Consequently, procuring the pre-formed, para-selective acetamide is essential for maintaining batch-to-batch reproducibility and high yields in pharmaceutical manufacturing workflows.

Elimination of Isomeric Impurities via Pre-Protected Nitration

Procuring Acetamide, N-[2-(4-nitrophenyl)ethyl]- provides a guaranteed para-substituted building block, bypassing the poor regioselectivity of unprotected amine nitration [1]. Industrial synthesis of this compound via the nitration of N-phenethylacetamide, followed by simple recrystallization, routinely achieves >98.0% para-isomer purity. In contrast, direct nitration of phenethylamine yields complex ortho/para mixtures that require expensive chromatographic separation [1].

Evidence DimensionPara-isomer purity and process yield
Target Compound Data>98.0% purity via recrystallization of the N-acetylated precursor
Comparator Or BaselineComplex ortho/para mixtures requiring chromatography for unprotected phenethylamine
Quantified DifferenceElimination of ortho-isomer impurities without chromatography
ConditionsIndustrial scale nitration (HNO3/H2SO4) and purification

Procuring the highly pure para-nitro acetamide eliminates the need for hazardous in-house nitration and costly isomer separation steps.

Superior Storage Stability and Handling Characteristics

As a protected intermediate, Acetamide, N-[2-(4-nitrophenyl)ethyl]- exhibits excellent thermal and oxidative stability, presenting as a non-hygroscopic crystalline powder with a well-defined melting point of approximately 140°C [1]. Unprotected 4-nitrophenethylamine free base is prone to degradation and is typically handled as a hygroscopic hydrochloride salt, which complicates precise weighing and long-term storage . The robust physical profile of the acetamide ensures consistent assay values over extended storage periods [2].

Evidence DimensionPhysical stability and handling
Target Compound DataStable, non-hygroscopic crystalline solid (mp ~140°C)
Comparator Or BaselineOxidation-prone free base or hygroscopic hydrochloride salt (4-nitrophenethylamine)
Quantified DifferenceExtended shelf-life and elimination of hygroscopic water-weight variability
ConditionsStandard bulk storage and ambient laboratory handling

The acetamide provides a highly stable, easily weighable form that reduces waste and ensures precise stoichiometric accuracy in bulk procurement.

High-Yield On-Demand Deprotection to Hydrochloride Salt

For workflows requiring the free primary amine, Acetamide, N-[2-(4-nitrophenyl)ethyl]- serves as an exceptionally efficient precursor [1]. Direct acid hydrolysis using 2M hydrochloric acid under reflux conditions cleanly removes the acetyl group, precipitating 4-nitrophenethylamine hydrochloride in high industrial yields of approximately 84.7% with a final product purity of 99.6% . This single-step, high-yielding conversion allows facilities to store the cheaper, stable acetamide and generate the amine salt strictly on-demand [1].

Evidence DimensionDeprotection yield and final purity
Target Compound Data~84.7% yield and 99.6% purity of the hydrochloride salt
Comparator Or BaselineDe novo multi-step synthesis of 4-nitrophenethylamine hydrochloride
Quantified Difference>84% recovery of the pure amine salt in a single step
ConditionsRefluxing 2M HCl for 20 hours followed by precipitation

Buyers can procure the stable acetamide as a cost-effective bulk precursor, generating the highly pure amine hydrochloride salt on-demand with minimal loss.

Prevention of Polyalkylation in API Synthesis

In the synthesis of complex APIs such as Dofetilide, the N-acetyl group provides essential chemoselective control [1]. The acetamide functionality allows for controlled, mono-selective N-alkylation (e.g., methylation) of the nitrogen atom, whereas attempting similar alkylation on an unprotected primary amine rapidly leads to over-alkylation, forming tertiary amines or quaternary ammonium salts [2]. This protection strategy ensures high yields of the desired secondary amine precursor upon subsequent deprotection [1].

Evidence DimensionAlkylation selectivity
Target Compound DataMono-selective N-alkylation enabled by the acetamide protecting group
Comparator Or BaselineUncontrolled polyalkylation of unprotected primary amines
Quantified DifferencePrevention of tertiary/quaternary amine byproducts
ConditionsStandard N-alkylation conditions in API intermediate synthesis

Using the N-acetylated precursor is critical for preventing yield-destroying polyalkylation impurities during the synthesis of secondary amine-containing drugs.

Precursor for Dofetilide and Antiarrhythmic APIs

Acetamide, N-[2-(4-nitrophenyl)ethyl]- is utilized as a foundational, high-purity starting material in cardiovascular drug synthesis. The acetamide group allows for controlled N-methylation before nitro reduction and sulfonylation, ensuring high-fidelity assembly of the Dofetilide pharmacophore [1].

On-Demand Generation of 4-Nitrophenethylamine Salts

This compound is ideal for manufacturing facilities that require 4-nitrophenethylamine hydrochloride but prefer to procure and store a highly stable, non-hygroscopic, and cost-effective protected precursor. It can be quantitatively deprotected via simple acid hydrolysis immediately prior to use .

Synthesis of N-[2-(4-Aminophenyl)ethyl]acetamide Intermediates

By subjecting the nitro group to catalytic reduction, this compound serves as a reliable, direct intermediate for generating N-[2-(4-aminophenyl)ethyl]acetamide. This reduced derivative is widely utilized in the development of neuroactive compounds, melatonin analogs, and complex receptor agonists [2].

XLogP3

1.5

UNII

T15CQL50WN

Other CAS

6270-07-1

Wikipedia

N-(4-Nitrophenethyl)acetamide

General Manufacturing Information

Acetamide, N-[2-(4-nitrophenyl)ethyl]-: INACTIVE

Dates

Last modified: 08-15-2023

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